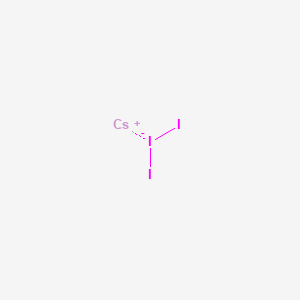
碘化铯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium triiodide is an inorganic compound with the chemical formula CsI₃. It is known for its unique properties and applications in various fields. The compound appears as a purple solid and has a molar mass of 513.618 g/mol. It decomposes at a melting point of 77°C .
科学研究应用
Cesium triiodide has several applications in scientific research:
Chemistry: It is used in the synthesis of other cesium-containing compounds and as a reagent in various chemical reactions.
Biology and Medicine:
作用机制
Target of Action
Cesium triiodide (CsI3) is an inorganic compound It’s known that csi3 can form precipitates with diazobenzene , indicating potential interactions with organic compounds.
Biochemical Pathways
Iodine, one of the components of csi3, plays a vital role in human, plant, and animal life . It’s essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Result of Action
In the context of materials science, csi3 has been studied for its unique photovoltaic properties . It’s also known to undergo phase transformations under certain conditions , which could potentially influence its interactions at the molecular level.
Action Environment
The action of CsI3 can be influenced by environmental factors. For instance, its phase transition is pressure-dependent . In the context of solar cells, the crystallization process of CsI3 can be controlled to minimize the influence of moisture or oxygen, enhancing its efficiency even when fabricated in ambient air atmosphere .
准备方法
Cesium triiodide can be synthesized through the slow volatilization and crystallization of cesium iodide and iodine in an aqueous ethanol solution . This method involves dissolving cesium iodide and iodine in ethanol, followed by slow evaporation of the solvent to form crystals of cesium triiodide. Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
化学反应分析
Cesium triiodide undergoes various chemical reactions, including:
Oxidation and Reduction: Cesium triiodide can participate in redox reactions where iodine atoms can be oxidized or reduced.
Substitution Reactions: It can react with other halogens or halogen-containing compounds to form different iodides or mixed halides.
Precipitation Reactions: Cesium triiodide can form precipitates with certain organic compounds, such as diazobenzene.
Common reagents used in these reactions include other halogens, organic compounds, and solvents like ethanol. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Cesium triiodide can be compared with other similar compounds, such as:
Cesium iodide (CsI): Unlike cesium triiodide, cesium iodide is a simple binary compound with different properties and applications.
Cesium lead triiodide (CsPbI₃): This compound is used in perovskite solar cells and has different structural and electronic properties compared to cesium triiodide.
Cesium dibromo-iodide (CsIBr₂): This compound has a different halogen composition and exhibits distinct chemical behavior.
Cesium triiodide’s uniqueness lies in its specific chemical structure and the ability to form precipitates with certain organic compounds, making it valuable in specialized applications.
属性
IUPAC Name |
cesium;triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.I3/c;1-3-2/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDVEXXHXQVSQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[I-]I.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsI3 |
Source


|
| Record name | caesium triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6189 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12297-72-2 |
Source


|
| Record name | Cesium triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of Cesium triiodide?
A1: Cesium triiodide (CsI3) is an inorganic compound with a molecular weight of 512.61 g/mol. While its spectroscopic data can vary based on its polymorphic form, X-ray diffraction studies have been crucial in understanding its structural evolution under different conditions. []
Q2: What are the potential applications of Cesium triiodide in perovskite materials?
A3: Cesium triiodide plays a crucial role in enhancing the performance and stability of perovskite materials for solar cell applications. For example, incorporating Cesium triiodide quantum dots (QDs) into methylammonium lead iodide (MAPbI3) films has demonstrated promising results. [, ]
Q3: How does the incorporation of Cesium triiodide quantum dots impact perovskite film properties?
A4: Studies reveal that incorporating Cesium triiodide quantum dots into MAPbI3 films enhances light-harvesting ability, particularly after oxygen plasma treatment at specific power levels. [, ] Furthermore, using Cesium triiodide quantum dots as an anti-solvent during film preparation can passivate the surface, boosting ultraviolet light absorption and hindering the formation of undesirable lead iodide (PbI2) phases. []
Q4: What is the role of plasma treatment in conjunction with Cesium triiodide in perovskite films?
A4: Plasma treatment, using either oxygen or argon, plays a significant role in optimizing perovskite films doped with Cesium triiodide:
Q5: Are there alternative uses for Cesium triiodide beyond perovskite materials?
A6: Yes, Cesium triiodide finds applications in other areas as well. For instance, it serves as a reagent in organic synthesis, facilitating the halodeboronation of organotrifluoroborates to form aryl bromides. [] This reaction provides a valuable synthetic route for accessing these important organic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)
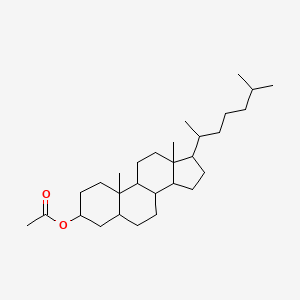
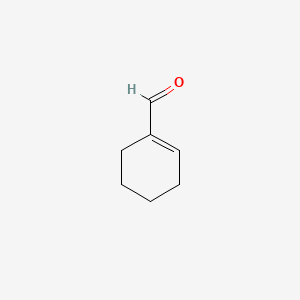

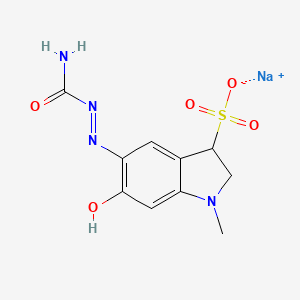
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)

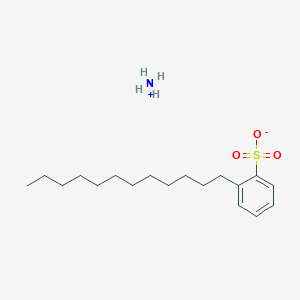
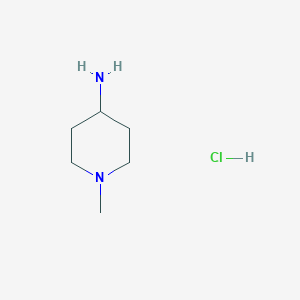

![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
